molecular formula C11H12BrNO2 B2997320 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 188532-99-2

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2997320
CAS No.: 188532-99-2
M. Wt: 270.126
InChI Key: WLECSZULVRGCDE-UHFFFAOYSA-N
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Description

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one (CAS 188532-99-2) is a brominated pyrrolidin-2-one derivative, a versatile γ-lactam scaffold in organic and medicinal chemistry research. This compound features a pyrrolidin-2-one core substituted with a bromine atom at the 3-position and a 2-methoxyphenyl group on the nitrogen, giving it a molecular formula of C11H12BrNO2 and a molecular weight of 270.12 g/mol . Its primary research value lies in its role as a key synthetic intermediate or building block. The bromine moiety offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures . Compounds based on the 3-pyrrolin-2-one scaffold are of significant interest in the de novo synthesis of natural products and biologically active molecules . Furthermore, this brominated lactam can serve as a precursor in the development of bioconjugation reagents. It is potentially useful for the site-selective modification of peptides and proteins, a critical technique in chemical biology for creating antibody-drug conjugates, probes, and biomaterials . Researchers utilize this compound strictly for laboratory research and further manufacturing applications. It is not for diagnostic or therapeutic use, and it is not intended for human consumption. Please refer to the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

IUPAC Name

3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-5-3-2-4-9(10)13-7-6-8(12)11(13)14/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLECSZULVRGCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one typically involves the bromination of 1-(2-methoxyphenyl)pyrrolidin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives.

    Oxidation Reactions: Products include oxo derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the methoxyphenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Core Heterocycle : The pyrrolidin-2-one core (five-membered lactam) offers ring strain and hydrogen-bonding capability, whereas pyridin-2-one derivatives (six-membered) exhibit reduced strain and altered solubility .
  • Substituent Effects: Methoxy (MeO) vs. Bromine Position: Bromine at position 3 (pyrrolidin-2-one) vs. position 4 (pyridin-2-one) affects steric hindrance and electronic distribution, influencing reaction pathways .

Research Findings and Industrial Relevance

  • Reactivity : The bromine atom in this compound facilitates cross-coupling reactions, making it valuable in medicinal chemistry for constructing complex molecules .
  • Safety Considerations: Handling brominated pyrrolidinones requires precautions similar to other halogenated compounds (e.g., 2-Bromo-3-methylpyridine), including proper ventilation and personal protective equipment .
  • Comparative Studies : Substituting the methoxy group with halogens (e.g., Cl) alters receptor-binding affinities in bioactive compounds, as observed in NBOMe series derivatives .

Biological Activity

Chemical Structure and Properties

The compound features a pyrrolidin-2-one core, which is a cyclic amide structure known for its potential biological activities. The presence of the bromine atom and the methoxy group on the phenyl ring may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₂BrNO₂
Molar Mass270.12 g/mol
StructurePyrrolidin-2-one derivative

Biological Activity Overview

As of now, there are no published studies specifically examining the interaction profile of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one with biological systems or targets. However, the structural similarities to other pyrrolidine derivatives suggest potential therapeutic applications.

Related Compounds

Research on similar compounds has shown varying degrees of antibacterial and antifungal activities. For instance, pyrrolidine alkaloids have been reported to demonstrate significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies and Findings

  • Pyrrolidine Derivatives : A study highlighted that certain pyrrolidine derivatives exhibited strong antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . This suggests that modifications in the pyrrolidine structure could enhance biological activity.
  • Structural Activity Relationship (SAR) : The presence of halogen substituents in related compounds has been linked to increased bioactivity. For example, compounds with bromine or chlorine substituents showed enhanced antibacterial effects compared to their non-halogenated counterparts .

Future Research Directions

Given the lack of direct studies on this compound, future research could focus on:

  • In vitro Testing : Evaluating its antibacterial and antifungal properties using standard microbial strains.
  • Mechanistic Studies : Investigating how this compound interacts with specific biological targets such as enzymes or receptors.
  • Synthesis and Modification : Exploring synthetic pathways for creating derivatives that might exhibit improved biological activity.

Q & A

Q. How can the synthesis of 3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one be optimized to improve yield and purity?

  • Methodological Answer: Optimize reaction conditions by varying catalysts (e.g., Pd-based catalysts for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature. Purification via column chromatography using gradients of ethyl acetate/hexane or recrystallization in ethanol can enhance purity. Monitor reaction progress using TLC and confirm intermediates via 1^1H NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Use 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, employ single-crystal X-ray diffraction refined via SHELX software .

Q. How can researchers mitigate steric hindrance during functionalization of the pyrrolidin-2-one core?

  • Methodological Answer: Introduce substituents at less hindered positions (e.g., para to the methoxy group). Use bulky directing groups to control regioselectivity in electrophilic substitutions. Computational modeling (DFT) predicts steric/electronic effects before synthesis .

Q. What solvent systems are optimal for studying the compound’s solubility and stability?

  • Methodological Answer: Test solubility in DMSO, methanol, and chloroform via UV-Vis spectroscopy. Assess stability under light/heat using accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC tracks decomposition products .

Q. How to validate the absence of regioisomers in the final product?

  • Methodological Answer: Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons. Chiral HPLC separates enantiomers if asymmetric centers are present .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed reactivity in brominated pyrrolidinones?

  • Methodological Answer: Perform DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways. Compare activation energies of proposed mechanisms. Validate with kinetic isotope effects (KIE) or trapping intermediates (e.g., TEMPO for radical pathways) .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer: Use fluorescent probes (e.g., dansyl derivatives) to track cellular uptake. CRISPR-Cas9 knockout libraries identify target proteins. Surface plasmon resonance (SPR) measures binding affinity to putative receptors .

Q. How to design experiments to study the compound’s reactivity under photolytic vs. thermal conditions?

  • Methodological Answer: Irradiate solutions with UV light (254 nm) and compare degradation profiles (HPLC). Thermally stress samples in sealed vials at 100°C. Use EPR spectroscopy to detect radical intermediates in photolytic pathways .

Q. What methodologies address discrepancies in crystallographic vs. solution-phase structural data?

  • Methodological Answer: Compare X-ray crystal structures with solution-phase NOE data. Use variable-temperature NMR to assess conformational flexibility. Solvent-dependent DFT simulations model dynamic behavior .

Q. How to develop a scalable purification protocol for enantiomerically pure this compound?

  • Methodological Answer:
    Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., amylose-based columns). Optimize mobile phase composition (hexane/isopropanol). Confirm enantiopurity via polarimetry and chiral SFC .

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